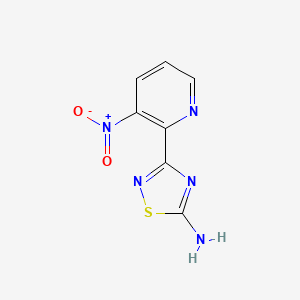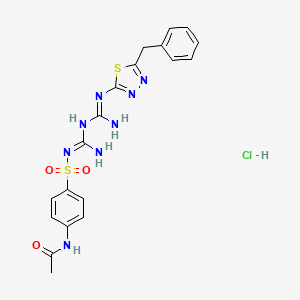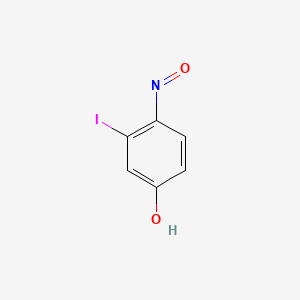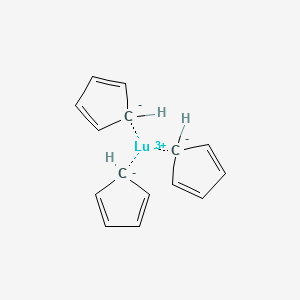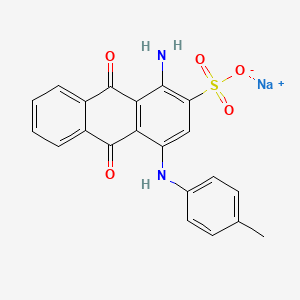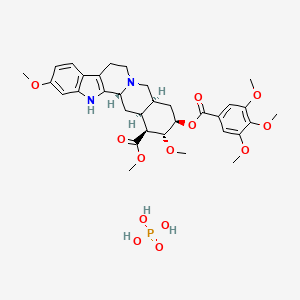
Methyl 2-hydroxy-6-nonylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-6-nonylbenzoate is an organic compound belonging to the class of benzoates It is characterized by a benzoic acid core substituted with a hydroxyl group at the second position and a nonyl chain at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-6-nonylbenzoate typically involves esterification reactions. One common method is the esterification of 2-hydroxy-6-nonylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-hydroxy-6-nonylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The nonyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents under appropriate conditions.
Major Products:
Oxidation: Formation of 2-keto-6-nonylbenzoic acid or 2-carboxy-6-nonylbenzoic acid.
Reduction: Formation of 2-hydroxy-6-nonylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-6-nonylbenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-6-nonylbenzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but with a methoxy group instead of a nonyl chain.
Methyl 2-hydroxy-6-methylbenzoate: Similar structure but with a methyl group instead of a nonyl chain.
Uniqueness: Methyl 2-hydroxy-6-nonylbenzoate is unique due to the presence of a long nonyl chain, which imparts distinct physicochemical properties and potential biological activities compared to its shorter-chain analogs.
Eigenschaften
Molekularformel |
C17H26O3 |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
methyl 2-hydroxy-6-nonylbenzoate |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-11-14-12-10-13-15(18)16(14)17(19)20-2/h10,12-13,18H,3-9,11H2,1-2H3 |
InChI-Schlüssel |
LIDMBSUWPXARGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


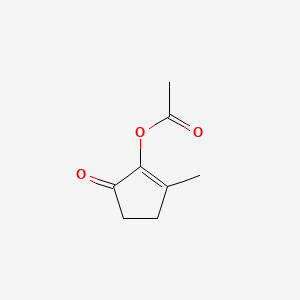


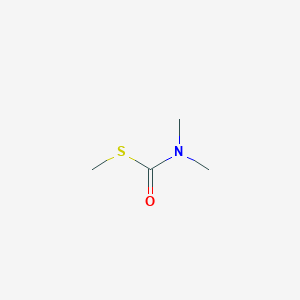
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
